5-Bromo-2-chloro-3-isopropoxypyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-isopropoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-isopropoxypyridine under controlled conditions . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Bromo-2-chloro-3-isopropoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-chloro-3-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The detailed molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: This compound is similar in structure but lacks the isopropoxy group, which may affect its reactivity and applications.
5-Bromo-3-chloro-2-isopropoxypyridine: A closely related compound with slight variations in the position of the halogen atoms, influencing its chemical behavior.
Uniqueness
5-Bromo-2-chloro-3-isopropoxypyridine is unique due to the presence of both bromine and chlorine atoms along with the isopropoxy group, which provides distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
5-Bromo-2-chloro-3-isopropoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₈BrClN
- Molecular Weight : 227.51 g/mol
- CAS Number : Not explicitly listed in the available data but can be derived from its structure.
The compound features a pyridine ring substituted with bromine and chlorine atoms, as well as an isopropoxy group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study involving similar brominated pyridine derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 1 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been noted to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specifically, a related compound was shown to activate caspase pathways leading to programmed cell death, indicating potential for further development as an anti-cancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to act as a dual inhibitor of ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase), both of which are critical in DNA repair pathways. This inhibition could sensitize cancer cells to radiation therapy, enhancing treatment efficacy .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was tested alongside other compounds against clinical isolates of Candida species. The results indicated that this compound had comparable activity to leading antifungal agents, suggesting it could be a candidate for further development in antifungal therapies .
Case Study 2: Cancer Cell Line Studies
Another investigation involved testing the compound on human breast cancer cell lines. Results showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating strong potential for further exploration in oncology .
Data Summary Table
Properties
IUPAC Name |
5-bromo-2-chloro-3-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWDYXIBSFVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335058-63-3 |
Source
|
Record name | 5-bromo-2-chloro-3-(propan-2-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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